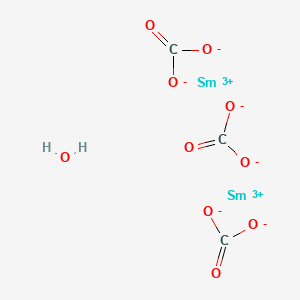
Samarium(III) carbonate hydrate
Übersicht
Beschreibung
Samarium(III) carbonate hydrate is a chemical compound with the formula Sm2(CO3)3·xH2O. It is a water-insoluble source of samarium that can be easily converted to other samarium compounds, such as the oxide by heating (calcination). Samarium is a rare earth element, and its compounds are known for their unique properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) carbonate hydrate can be synthesized through a chemical precipitation reaction in aqueous media. The reaction involves admixing streams of samarium(III) ion solutions with carbonate ion solutions. The synthesis route can be optimized through statistical design methods, such as the Taguchi robust statistical design, to control parameters like the concentration of ion solutions, flow rate of samarium(III) feed, and reactor temperature. Under optimized conditions, nano-sized samarium carbonate particles can be produced .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting samarium(III) chloride with sodium carbonate in an aqueous solution. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) carbonate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form samarium oxide and carbon dioxide.
Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form the corresponding samarium salt.
Common Reagents and Conditions
Decomposition: Heating this compound in the presence of air or an inert atmosphere.
Acid-Base Reactions: Reacting with dilute acids such as hydrochloric acid or sulfuric acid at room temperature.
Major Products Formed
Decomposition: Samarium oxide (Sm2O3) and carbon dioxide (CO2).
Acid-Base Reactions: Samarium salts (e.g., samarium chloride or samarium sulfate) and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Samarium(III) carbonate hydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which samarium(III) carbonate hydrate exerts its effects depends on its application. For example, in catalysis, samarium(III) ions can facilitate various chemical reactions by providing active sites for reactants. In medical applications, radioactive samarium isotopes can target and destroy cancer cells through radiation therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium(III) oxide (Sm2O3): A common product of the decomposition of samarium(III) carbonate hydrate, used in catalysts, phosphors, and magnets.
Samarium(III) chloride (SmCl3): Formed by reacting this compound with hydrochloric acid, used in various chemical syntheses.
Samarium(III) nitrate (Sm(NO3)3): Another samarium salt with applications in optical materials and catalysts.
Uniqueness
This compound is unique due to its water-insoluble nature and its ability to be easily converted to other samarium compounds. Its high purity and specific properties make it valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
samarium(3+);tricarbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Sm/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJWOAORLTVVQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sm+3].[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Sm2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-37-3 | |
| Record name | Samarium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)







